molecular formula C10H8ClN3OS B218957 (2E)-2-(4-methylpent-3-enylidene)butanedial CAS No. 121362-23-0

(2E)-2-(4-methylpent-3-enylidene)butanedial

Cat. No. B218957
CAS RN: 121362-23-0
M. Wt: 166.22 g/mol
InChI Key: WFMDNHSSEXHQAN-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(4-methylpent-3-enylidene)butanedial, also known as 4-Hydroxy-2-Nonenal (HNE), is a highly reactive aldehyde that is produced during lipid peroxidation. HNE is a toxic metabolite that has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. However, recent research has also shown that HNE has potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Dioxaspiro Decanes : The compound has been used as a synthon in the synthesis of 1,7-dioxaspiro[4.5]decanes, showing its utility in organic synthesis (Alonso, Meléndez, Soler, & Yus, 2006).

  • Formation of Inclusion Compounds : It is involved in the formation of inclusion compounds with 2,6-dimethylideneadamantane-1,3,5,7-tetracarboxylic acid, indicating its role in crystallography and materials science (Ermer & Lindenberg, 1991).

  • Catalysis in Organic Reactions : The compound has been utilized in asymmetric hydroformylation of unsaturated esters, demonstrating its application in catalysis and asymmetric synthesis (Kollár, Consiglio, & Pino, 1987).

  • Natural Product Chemistry : Its role in the natural product chemistry of the mold mite Tyrophagus putrescentiae was studied, highlighting its occurrence in nature and potential for bioactive compound research (Leal, Kuwahara, & Suzuki, 1989).

  • Matrix for Mass Spectrometry : Used as a matrix for matrix-assisted laser desorption/ionization mass spectrometry, indicating its utility in analytical chemistry (Ulmer, Mattay, Torres-Garcia, & Luftmann, 2000).

  • Synthesis of Perhydropyrano Pyrans : Involved in the synthesis of cis-perhydropyrano[2,3-b]pyrans, showing its versatility in synthetic organic chemistry (Alonso, Meléndez, & Yus, 2005).

Biomedical and Biological Applications

  • Anti-Cancer Activity : The compound has been studied for its anti-cancer activity, indicating its potential in medicinal chemistry (Ji, Ren, & Xu, 2010).

  • Enantioselective Synthesis : Used in chiral hydrogen bond donor catalysts for enantioselective aminations of 1,3-dicarbonyl compounds, relevant for pharmaceutical synthesis (Kumar, Ghosh, & Gladysz, 2016).

  • Polymerization : The compound has been used in the polymerization of cyclic dienes derived from natural monoterpenes, suggesting applications in polymer science (Kobayashi, Lu, Hoye, & Hillmyer, 2009).

Energy and Environmental Applications

  • Production of Biofuels : It has been used in the biological production of 2,3-butanediol, a precursor for various chemical feedstocks and liquid fuels (Syu, 2001).

  • Gasoline and Solvent Production : Involved in the production of sustainable gasoline blending components, diesel oxygenates, and industrial solvents from 2,3-butanediol (Harvey, Merriman, & Quintana, 2016).

properties

CAS RN

121362-23-0

Product Name

(2E)-2-(4-methylpent-3-enylidene)butanedial

Molecular Formula

C10H8ClN3OS

Molecular Weight

166.22 g/mol

IUPAC Name

(2E)-2-(4-methylpent-3-enylidene)butanedial

InChI

InChI=1S/C10H14O2/c1-9(2)4-3-5-10(8-12)6-7-11/h4-5,7-8H,3,6H2,1-2H3/b10-5+

InChI Key

WFMDNHSSEXHQAN-BJMVGYQFSA-N

Isomeric SMILES

CC(=CC/C=C(\CC=O)/C=O)C

SMILES

CC(=CCC=C(CC=O)C=O)C

Canonical SMILES

CC(=CCC=C(CC=O)C=O)C

synonyms

2(E)-(4-methyl-3-pentenylidene)butanedial
alpha-acaridial
beta-acaridial

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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